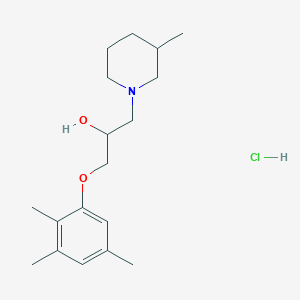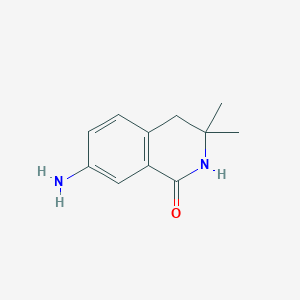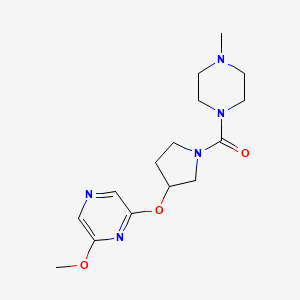![molecular formula C18H22N2O5S B2541048 3-(2-(3-(シクロヘキシルスルホニル)アゼチジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン CAS No. 1797017-53-8](/img/structure/B2541048.png)
3-(2-(3-(シクロヘキシルスルホニル)アゼチジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one" is a complex molecule that likely involves multiple functional groups and a heterocyclic structure. The name suggests the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a cyclohexylsulfonyl group. Additionally, the molecule contains a benzo[d]oxazol-2(3H)-one moiety, indicating a fused benzene and oxazole ring system with a ketone functionality.
Synthesis Analysis
The synthesis of such a molecule could potentially involve a three-component cycloaddition reaction, as described in the first paper . This method involves the cycloaddition of oxa(aza)bicyclic alkenes with NaN3 and arylsulfonyl chlorides to form aziridine products. The yields are good, and the reaction conditions are mild and metal-free. Although the exact synthesis of the compound is not detailed, the methodology could be adapted for the synthesis of the azetidine ring in the target molecule.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature several distinct regions based on the functional groups and rings present. The azetidine ring provides a strained, reactive site, while the cyclohexylsulfonyl group adds steric bulk and potential for further chemical modification. The benzo[d]oxazol-2(3H)-one portion of the molecule contributes to the aromatic character and could influence the electronic properties of the compound.
Chemical Reactions Analysis
The compound's reactivity would likely be influenced by the presence of the azetidine ring and the ketone functionality. Azetidines are known to participate in various ring-opening reactions due to the strain in the four-membered ring. The ketone could be involved in nucleophilic addition reactions or serve as a site for further functionalization. The second paper describes a [3 + 2] cycloaddition reaction with azaoxyallyl cations and aldehydes to form oxazolidin-4-ones, which could be relevant for modifying the oxazole portion of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings and functional groups suggests that the compound could exhibit a range of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, affecting its solubility and melting point. The steric bulk provided by the cyclohexylsulfonyl group could impact the compound's overall shape and reactivity, while the aromatic system may contribute to its UV-Vis absorption properties.
科学的研究の応用
- この化合物は、独自のベンゾジアゼピン骨格を持つため、創薬における有望な候補となっています。 研究者は、消化器系プロセス、胆嚢収縮、および腸の運動性に役割を果たすコレシストキニン-A(CCK-A)受容体のアンタゴニストとしての可能性を探求しています .
- ベンゾジアゼピンは、抗菌活性を示してきました。 この化合物が細菌や真菌に対する効果を調査すると、新しい治療オプションが明らかになる可能性があります .
医薬品化学と創薬
神経調節と神経伝達
抗菌および抗真菌特性
分子イメージングと放射化学
作用機序
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. It is intended for research use only and not for human or veterinary use.
将来の方向性
The development of this compound as a potent and selective small-molecule inhibitor of CDYL provides a new chemical tool to intervene in the dynamic nature of bio-macromolecules involved in the epigenetic mechanism . It has been shown to promote the development and branching of neurodendrites by inhibiting CDYL in hippocampal and cortical cultured neurons . This suggests potential applications in the study of neuronal development and function.
特性
IUPAC Name |
3-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c21-17(12-20-15-8-4-5-9-16(15)25-18(20)22)19-10-14(11-19)26(23,24)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSIURZKPKZVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)
![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)